molecular formula C8H10O2 B1213519 1,2-Benzenedimethanol CAS No. 612-14-6

1,2-Benzenedimethanol

Cat. No.: B1213519
CAS No.: 612-14-6
M. Wt: 138.16 g/mol
InChI Key: XMUZQOKACOLCSS-UHFFFAOYSA-N
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Description

It is a white to light yellow solid at room temperature and is soluble in water, ether, ethanol, and benzene . This compound is used as a raw material in chemical synthesis and has various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Benzenedimethanol can be synthesized through several methods. One common method involves the hydrogenation of phthalic anhydride containing halogenated alkane in the presence of a hydrogenation catalyst. The reaction is carried out at a temperature range of 50-250°C and a pressure of 0.5-5 MPa . The hydrogenation product is then subjected to crystallization separation to obtain this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of phthalic anhydride and halogenated alkane as raw materials, with hydrogenation catalysts to facilitate the reaction. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1,2-Benzenedimethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form this compound derivatives.

    Substitution: Substitution reactions can occur with halogenating agents to form halogenated derivatives of this compound.

Major Products Formed:

Scientific Research Applications

1,2-Benzenedimethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Benzenedimethanol involves its ability to form hydrogen bonds and participate in various chemical reactions. High-level ab initio calculations suggest that this compound can catalyze the S(N)2 reaction between an acetate ion and primary alkyl chlorides in dimethyl sulfoxide solution. This catalysis is facilitated through two selective hydrogen bonds to the transition state, which accelerates the reaction rate.

Comparison with Similar Compounds

  • 1,3-Benzenedimethanol
  • 1,4-Benzenedimethanol
  • 1,4-Bis(2-hydroxyethyl)benzene
  • 2-(Bromomethyl)benzyl alcohol
  • Isochroman
  • 1,4-Cyclohexanedimethanol

Comparison: 1,2-Benzenedimethanol is unique due to its specific molecular structure, which allows it to participate in selective hydrogen bonding and catalysis. Compared to its isomers, 1,3-Benzenedimethanol and 1,4-Benzenedimethanol, this compound has distinct reactivity and applications due to the positioning of the hydroxymethyl groups on the benzene ring .

Properties

IUPAC Name

[2-(hydroxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-5-7-3-1-2-4-8(7)6-10/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUZQOKACOLCSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060604
Record name 1,2-Benzenedimethanol
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Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612-14-6
Record name 1,2-Benzenedimethanol
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Record name 1,2-Benzenedimethanol
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Record name 1,2-Benzenedimethanol
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Record name 1,2-Benzenedimethanol
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Record name 1,2-Benzenedimethanol
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Record name o-xylene-α,α'-diol
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Record name 1,2-BENZENEDIMETHANOL
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Synthesis routes and methods I

Procedure details

Phthalide (5 mmol), a ruthenium complex 1 (0.025 mmol), and tetrahydrofuran (2 mL) were charged into a 100-mL autoclave equipped with a stirrer. Then, the mixture was subjected to hydrogenation at a hydrogen pressure of 5 MPa at 100° C. for 16 hours. The reaction liquid was analyzed by gas chromatography. As a result, 1,2-benzenedimethanol was obtained at a conversion rate of 66% and a selectivity of 99% or more.
Quantity
5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
1
Quantity
0.025 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of phthalic acid (9 g, 0.05 mol) in anhydrous THF (200 mL) was added to LAH (7.6 g, 0.2 mol) in THF (250 mL) dropwise, and the mixture was refluxed for 18 hours. The mixture was cooled in ice bath and carefully added water dropwise, followed by 50% NaOH (150 mL), and then removed the ice bath added water slowly with stirring until the gray precipitate turns white. The mixture was filtrated and the filtrate was concentrated to give crude 1,2-phenylenedimethanol (7 g, 92%).
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Example 15 was repeated except for using 12.76 g (110 mmoles) of 1,3-dimethyl-2-methylene-1,3-propanediol and 8.62 g (50 mmoles) of 4-chloro-o-xylylene glycol, instead of 9.69 g (110 mmoles) of 2-methylene-1,3-propanediol and 6.91 g (50 mmoles) of o-xylylene glycol respectively, to obtain 8.34 g of spiro[7-chloro-1,5-dihydro-2,4-benzodioxepin-4'6'-dimethyl-5'-methylene-3,2'-[1,3]dioxane].
[Compound]
Name
7-chloro-1,5-dihydro-2,4-benzodioxepin 4'6'-dimethyl-5'-methylene-3,2'-[1,3]dioxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.76 g
Type
reactant
Reaction Step Two
Quantity
8.62 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Example 1 was repeated except for using 10.53 g (76 mmoles) of 2-methyl-4-chloro-1,3-butanediol and 6.00 g (35 mmoles) of 4-chloro-o-xylylene glycol, instead of 9.48 g (76 mmoles of 4-chloro-1,3-butanediol and 4.76 g (35 mmoles) of o-xylylene glycol, respectively, to obtain spiro[7-chloro-1,5-dihydro-2,4-benzodioxepin-4'-methylene-5'-methyl-3,2'-[1,3dioxane.
[Compound]
Name
7-chloro-1,5-dihydro-2,4-benzodioxepin-4'-methylene-5'-methyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-methyl-4-chloro-1,3-butanediol
Quantity
10.53 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

Example 8 was repeated except for using 20.9 g (137 mmoles) of 3-methyl-5-chloro-1,4-pentanediol and 4.94 g (28.6 mmoles) of 4-chloro-o-xylylene glycol, instead of 19.0 g (137 mmoles) of 5-chloro-1,4-pentanediol and 3.95 g (28.6 mmoles) of o-xylylene glycol, respectively, to obtain spiro[7-chloro-1,5-dihydro-2,4-benzodioxepin-4'-methylene-5'-methyl-3,2'-[1,3]dioxepane].
[Compound]
Name
7-chloro-1,5-dihydro-2,4-benzodioxepin 4'-methylene-5'-methyl-3,2'-[1,3]dioxepane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-methyl-5-chloro-1,4-pentanediol
Quantity
20.9 g
Type
reactant
Reaction Step Two
Quantity
4.94 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Benzenedimethanol
Reactant of Route 2
1,2-Benzenedimethanol
Reactant of Route 3
1,2-Benzenedimethanol
Reactant of Route 4
1,2-Benzenedimethanol
Reactant of Route 5
1,2-Benzenedimethanol
Reactant of Route 6
Reactant of Route 6
1,2-Benzenedimethanol

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